3-Azaspiro[5.5]undecane-9-methanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-azaspiro[5.5]undecan-9-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-9-10-1-3-11(4-2-10)5-7-12-8-6-11/h10,12-13H,1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVNMEJGIUWYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Protocols for N-Functionalization of the 3-Azaspiro[5.5]undecane Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established protocols for the N-functionalization of the 3-azaspiro[5.5]undecane core, a key scaffold in medicinal chemistry. The rigid spirocyclic structure of 3-azaspiro[5.5]undecane offers a unique three-dimensional profile for the development of novel therapeutic agents, and functionalization of the nitrogen atom is a critical step in the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
The following sections detail protocols for common and versatile N-functionalization strategies, including N-alkylation, N-arylation, N-acylation, and reductive amination. These methods allow for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates.
Data Presentation: Comparison of N-Functionalization Protocols
The table below summarizes typical reaction conditions for the various N-functionalization methods applicable to the 3-azaspiro[5.5]undecane core. The data is compiled from established methodologies for secondary amines and related spirocyclic systems.[1]
| Functionalization Type | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH, Et₃N) | Acetonitrile (B52724), DMF, Acetone | 25 - 80 | 2 - 24 | 70 - 95 | A direct and straightforward method for introducing alkyl groups.[1][2] |
| N-Arylation | Aryl halide (Ar-X), Pd₂(dba)₃, Ligand (e.g., XPhos), NaOtBu | Toluene, Dioxane | 80 - 110 | 12 - 24 | 60 - 90 | Buchwald-Hartwig amination is a common method for this transformation.[1][3] |
| N-Acylation | Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Et₃N, Pyridine) | Dichloromethane, THF | 0 - 25 | 1 - 6 | 85 - 98 | A high-yielding reaction to form the corresponding amides.[1] |
| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃) | 1,2-Dichloroethane, THF | 25 | 3 - 17 | 75 - 95 | A mild and efficient method for synthesizing substituted amines.[1][4] |
Experimental Protocols
Protocol 1: N-Alkylation
This protocol describes a general method for the N-alkylation of 3-azaspiro[5.5]undecane using an alkyl halide.
Materials:
-
3-Azaspiro[5.5]undecane
-
Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) (1.1 equivalents)
-
Base: Potassium carbonate (K₂CO₃) (2.0 equivalents) or Triethylamine (Et₃N) (1.5 equivalents)
-
Solvent: Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 3-azaspiro[5.5]undecane (1.0 equivalent) in acetonitrile (0.1 M), add potassium carbonate (2.0 equivalents).[1]
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.[1]
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic base.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.[1]
References
Validation & Comparative
biological activity comparison of "3-Azaspiro[5.5]undecane-9-methanol" derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of derivatives of the 3-Azaspiro[5.5]undecane-9-methanol scaffold, with a focus on their role as linkers in Proteolysis Targeting Chimeras (PROTACs). Experimental data from a representative study on BRD4-targeting PROTACs is presented to illustrate the critical impact of linker structure on degradation efficiency and anti-cancer activity.
The compound this compound and its derivatives have emerged as valuable components in the field of targeted protein degradation.[1] Rather than possessing intrinsic biological activity in the traditional sense, these spirocyclic moieties serve as rigid and versatile linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target.[3][4]
Comparative Analysis of PROTAC Linker Derivatives
To illustrate the profound impact of the linker's structure, length, and attachment point on a PROTAC's biological activity, we present a comparative analysis of a series of PROTACs designed to target the BRD4 protein, a key epigenetic reader implicated in acute myeloid leukemia (AML).[5][6] In this study, various linkers, including polyethylene (B3416737) glycol (PEG) and alkyl chains of different lengths, were used to connect a BRD4-binding moiety to a pomalidomide-based E3 ligase (cereblon) ligand.
Data Presentation
The following tables summarize the in vitro biological activities of the synthesized BRD4-targeting PROTACs, showcasing the differences in their ability to degrade BRD4 and inhibit the proliferation of AML cell lines.
Table 1: Comparison of BRD4 Degradation Efficacy of PROTACs with Different Linkers [5]
| Compound ID | Linker Type | Linker Length (atoms) | Attachment Point on Pomalidomide (B1683931) | BRD4 Degradation (%) at 1 µM | DC50 (nM) | Dmax (%) |
| B14 | Alkyl | 6 | C4 | 61.9 | 0.75 ± 0.16 | >95 |
| B19 | Alkyl | 6 | C3 | 27.7 | - | - |
| B23 | PEG | 8 | C4 | >90 | - | - |
| B24 | PEG | 11 | C4 | 92.3 | 0.75 ± 0.16 | >95 |
| B25 | PEG | 14 | C4 | >90 | - | - |
| B26 | PEG | 8 | C3 | Negative | - | - |
DC50: Concentration required for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Anti-proliferative Activity of BRD4-Targeting PROTACs in AML Cell Lines [5]
| Compound ID | MV4-11 IC50 (nM) | HL-60 IC50 (nM) | THP-1 IC50 (nM) |
| B14 | 1.2 | 3.5 | 2.8 |
| B19 | 10.5 | 25.1 | 18.7 |
| B24 | 0.4 | 1.8 | 1.1 |
IC50: Concentration required to inhibit cell growth by 50%.
The data clearly demonstrates that the linker's structure and attachment point significantly influence the PROTAC's efficacy. For instance, PROTACs with the linker attached to the C4 position of pomalidomide (B14, B23, B24, B25) showed superior BRD4 degradation compared to those with C3 attachment (B19, B26).[5] Furthermore, the PEG-based linker in B24 resulted in the most potent anti-proliferative activity.[5]
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTAC efficacy.
Experimental Protocols
Western Blot for Protein Degradation
This assay is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
-
Cell Culture and Treatment: AML cells (e.g., MV4-11) are seeded in 6-well plates. After 24 hours, the cells are treated with varying concentrations of the PROTACs or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the level of the target protein is normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.[5]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of the PROTACs on cell proliferation and viability.
-
Cell Seeding: AML cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.[5]
Conclusion
The derivatives of this compound represent a class of rigid linkers that can be effectively incorporated into PROTACs. The presented comparative data on BRD4-targeting PROTACs underscores the critical importance of linker chemistry in determining the biological activity of these molecules. The length, composition, and attachment point of the linker all play a crucial role in the efficacy of protein degradation and the resulting cellular effects. A systematic evaluation of different linker derivatives is therefore essential for the rational design and optimization of potent and selective PROTACs for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
